molecular formula C16H9ClN2S2 B3838784 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile

3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3838784
M. Wt: 328.8 g/mol
InChI Key: WHNBIADAVYMAQI-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile, also known as CTAT, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CTAT is a member of the thiazole family of compounds, which are characterized by their five-membered heterocyclic ring containing a sulfur and a nitrogen atom. In

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In breast cancer cells, 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the activity of the enzyme Akt, which is involved in cell growth and survival. In plants, 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is believed to inhibit the activity of the enzyme photosystem II, which is involved in photosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile vary depending on the application. In breast cancer cells, 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In plants, 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile inhibits photosynthesis, leading to reduced growth and eventual death of the plant. The effects of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile on other organisms, including humans, are not well understood and require further study.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is its relatively simple synthesis method, which allows for easy production on a small scale in a laboratory setting. However, the toxicity of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile and its potential effects on other organisms limit its use in laboratory experiments and require careful handling and disposal.

Future Directions

There are several future directions for the study of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile. In medicine, further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile and its potential as a cancer treatment. In agriculture, further research is needed to determine the efficacy and safety of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile as a herbicide. In material science, further research is needed to explore the potential use of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the toxicity and potential environmental impact of 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile.

Scientific Research Applications

3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have anticancer properties, specifically against breast cancer cells. In agriculture, 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential use as a herbicide due to its ability to inhibit photosynthesis in plants. In material science, 3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2S2/c17-13-5-2-1-4-11(13)8-12(9-18)16-19-14(10-21-16)15-6-3-7-20-15/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNBIADAVYMAQI-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile

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